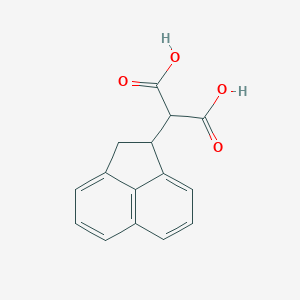

1-Acenaphthenemalonic acid

Descripción

1-Acenaphthenemalonic acid is a polycyclic aromatic compound derived from acenaphthene, a fused bicyclic hydrocarbon. The compound’s dual carboxylic acid groups enhance its reactivity, enabling chelation with metal ions or participation in condensation reactions.

Propiedades

Número CAS |

40745-37-7 |

|---|---|

Fórmula molecular |

C15H12O4 |

Peso molecular |

256.25 g/mol |

Nombre IUPAC |

2-(1,2-dihydroacenaphthylen-1-yl)propanedioic acid |

InChI |

InChI=1S/C15H12O4/c16-14(17)13(15(18)19)11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6,11,13H,7H2,(H,16,17)(H,18,19) |

Clave InChI |

YYWXGCHGKLJVAE-UHFFFAOYSA-N |

SMILES canónico |

C1C(C2=CC=CC3=C2C1=CC=C3)C(C(=O)O)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Acenaphthenemalonic acid can be synthesized through the malonic ester synthesis, a well-known method for preparing substituted carboxylic acids. The process involves the following steps:

Deprotonation: A di-ester of malonic acid is deprotonated using a weak base, such as sodium ethoxide, to form an enolate ion.

Alkylation: The enolate ion undergoes an S_N2 reaction with an alkyl halide, such as bromoacenaphthene, to form a new carbon-carbon bond.

Hydrolysis: The ester groups are hydrolyzed under acidic conditions to yield the corresponding carboxylic acids.

Decarboxylation: Upon heating, decarboxylation occurs, resulting in the formation of 1-acenaphthenemalonic acid

Industrial Production Methods

Industrial production of 1-acenaphthenemalonic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Análisis De Reacciones Químicas

Types of Reactions

1-Acenaphthenemalonic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can yield alcohols or hydrocarbons.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are used.

Substitution: Reagents like thionyl chloride (SOCl_2) or phosphorus tribromide (PBr_3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acenaphthenequinone, while reduction can produce acenaphthenol.

Aplicaciones Científicas De Investigación

1-Acenaphthenemalonic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.

Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.

Industry: It can be used in the production of specialty polymers and materials with unique properties

Mecanismo De Acción

The mechanism of action of 1-acenaphthenemalonic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context of the reaction .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 1-acenaphthenemalonic acid with structurally or functionally related compounds, emphasizing physicochemical properties, applications, and research findings.

Structural Analogs: 1-Naphthaleneacetic Acid

Key Differences:

- Core Structure: 1-Acenaphthenemalonic acid features an acenaphthene backbone (two fused benzene rings with an ethylene bridge), whereas 1-naphthaleneacetic acid (CAS 86-87-3) has a simpler naphthalene system (two fused benzene rings) linked to an acetic acid group .

Applications:

- 1-Naphthaleneacetic Acid: Widely used as a plant growth regulator and in laboratory syntheses due to its auxin-like activity .

- 1-Acenaphthenemalonic Acid: Hypothesized applications in metal-organic frameworks (MOFs) or polymer cross-linking, though experimental validation is sparse in the provided evidence.

Functional Analogs: Malonic Acid Derivatives

Comparison with Diphenylmalonic Acid:

- Solubility: Diphenylmalonic acid (aromatic substitution) exhibits lower aqueous solubility compared to 1-acenaphthenemalonic acid due to increased hydrophobicity.

- Thermal Stability: The rigid acenaphthene backbone may confer higher thermal stability to 1-acenaphthenemalonic acid than aliphatic malonic acid derivatives.

Data Table: Comparative Overview

Research Findings and Limitations

- Synthetic Challenges: Unlike 1-naphthaleneacetic acid (commercially available via MedChemExpress ), 1-acenaphthenemalonic acid’s synthesis likely requires multi-step reactions, increasing cost and complexity.

- Performance in Coordination Chemistry: Theoretical studies suggest superior metal-binding capacity compared to monofunctional analogs, but experimental data are lacking in the provided evidence.

Critical Analysis of Evidence Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.